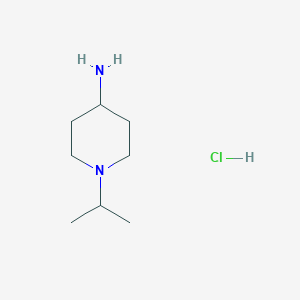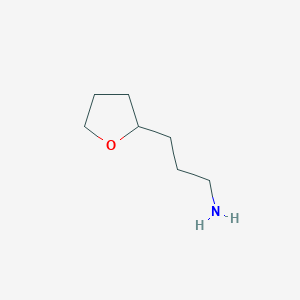
1-Isopropylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Isopropylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H16N2•2HCl and a molecular weight of 215.16 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives, such as 1-Isopropylpiperidin-4-amine, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Isopropylpiperidin-4-amine hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The structure is based on the piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 1-Isopropylpiperidin-4-amine, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions (MCRs) are also used, which include methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and many others .Physical And Chemical Properties Analysis
1-Isopropylpiperidin-4-amine hydrochloride has a molecular weight of 215.16 . More detailed physical and chemical properties are not available in the current literature.Zukünftige Richtungen
Piperidines, including 1-Isopropylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Eigenschaften
CAS-Nummer |
534595-39-6 |
|---|---|
Produktname |
1-Isopropylpiperidin-4-amine hydrochloride |
Molekularformel |
C8H19ClN2 |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-propan-2-ylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
SKZUXKOWTWFPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl methyl{3-[(4-nitrobenzoyl)amino]propyl}carbamate](/img/structure/B8731987.png)
![3-Methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8731990.png)




![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)






